Bace1-IN-11
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Overview
Description
Bace1-IN-11 is a compound that functions as an inhibitor of the enzyme beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a transmembrane aspartyl protease involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the formation of amyloid-beta plaques in the brain, potentially offering a therapeutic approach for Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-11 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of a specific aldehyde with an amine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Cyclization: The amine undergoes cyclization with a suitable reagent to form the core structure of this compound.
Functionalization: The core structure is further functionalized by introducing various substituents to enhance its inhibitory activity against BACE1
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Bace1-IN-11 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: This compound can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Bace1-IN-11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of aspartyl proteases and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of BACE1 in amyloid-beta production and its implications in neurodegenerative diseases.
Medicine: Investigated as a potential therapeutic agent for Alzheimer’s disease by reducing amyloid-beta plaque formation in the brain.
Industry: Utilized in the development of diagnostic tools and assays to measure BACE1 activity and screen for new inhibitors .
Mechanism of Action
Bace1-IN-11 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides, reducing the formation of amyloid-beta plaques. The molecular targets and pathways involved include:
BACE1 Active Site: this compound binds to the catalytic aspartyl residues in the active site of BACE1, blocking substrate access.
Amyloidogenic Pathway: By inhibiting BACE1, this compound disrupts the amyloidogenic pathway, reducing amyloid-beta production .
Comparison with Similar Compounds
Bace1-IN-11 can be compared with other BACE1 inhibitors, highlighting its uniqueness:
Peiminine: A natural compound with BACE1 inhibitory activity, but with different binding affinities and pharmacokinetic properties.
27-Deoxywithaferin A: Another natural inhibitor with distinct structural features and mechanisms of action.
11-Oxotigogenin: A synthetic compound with high binding affinity for BACE1, used in molecular docking studies
This compound stands out due to its specific binding interactions with BACE1 and its potential for therapeutic applications in Alzheimer’s disease.
Properties
Molecular Formula |
C30H51N5O8S |
---|---|
Molecular Weight |
641.8 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2R,3S)-1-[[(1S)-1-carboxybutyl]amino]-2-hydroxy-5-methylhexan-3-yl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H51N5O8S/c1-6-9-21(30(42)43)32-16-24(36)22(14-17(3)4)33-28(40)23(15-19-10-8-13-44-19)34-29(41)26(18(5)7-2)35-27(39)20(31)11-12-25(37)38/h8,10,13,17-18,20-24,26,32,36H,6-7,9,11-12,14-16,31H2,1-5H3,(H,33,40)(H,34,41)(H,35,39)(H,37,38)(H,42,43)/t18-,20-,21-,22-,23-,24+,26-/m0/s1 |
InChI Key |
DJNGMVFMQCYAIT-FGDAERKFSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC[C@H]([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CS1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)N)O |
Canonical SMILES |
CCCC(C(=O)O)NCC(C(CC(C)C)NC(=O)C(CC1=CC=CS1)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)N)O |
Origin of Product |
United States |
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